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Introduction

Group A rotaviruses are a primary cause of severe, dehydrating gastroenteritis in infants and

young children worldwide.[1] The viral genome consists of 11 segments of double-stranded

RNA that encode six structural and six non-structural proteins.[2] Rotaviruses are classified into

G and P genotypes based on the two outer capsid proteins, VP7 and VP4, respectively. G2P[3]

is a common and clinically significant rotavirus genotype globally. Accurate and rapid

quantitation of G2P[3] viral load in clinical samples is crucial for understanding disease

pathogenesis, evaluating vaccine efficacy, and monitoring viral shedding and transmission.

Real-time reverse transcription PCR (RT-qPCR) has emerged as a highly sensitive, specific,

and reproducible method for the detection and quantitation of rotavirus RNA.[3][4][5] This

document provides a detailed protocol and application notes for the quantitation of G2P[3]

rotavirus using a TaqMan-based real-time RT-PCR assay.

Assay Principle

This protocol employs a one-step real-time RT-PCR approach. The one-step format combines

reverse transcription of the viral RNA and subsequent PCR amplification in a single tube, which

minimizes the risk of contamination and improves workflow efficiency. The assay utilizes

specific primers and a fluorogenic probe to target a conserved region within the G2P[3]

genome. The probe, which is dually labeled with a reporter dye at the 5' end and a quencher

dye at the 3' end, hybridizes to the target sequence between the forward and reverse primers.

During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase
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cleaves the probe, separating the reporter from the quencher. This results in an increase in

fluorescence proportional to the amount of PCR product, which is monitored in real-time to

determine the viral load.

Quantitative Data Summary
The following tables summarize key quantitative data and components for the real-time RT-

PCR quantitation of G2P rotavirus, based on published studies.

Table 1: Primers and Probes for G2P[3] Rotavirus Detection

Target
Primer/Probe
Name

Sequence (5' -
3')

Fluorophore/Q
uencher

Reference

VP7 (G2) G2-F
CAAGTACTCAA

ATGAATGG
- [6]

G2-R
TCATTTGAATT

CATATTTGA
- [6]

G2 Probe

FAM-

ATGCAGATTTA

AAAGTTGATTT

A-BHQ1

FAM/BHQ1 [6]

VP4 (P[3]) P[3]-F
TATGCTCCTTT

TAATAGTTG
- [6]

P[3]-R
ATAGGATCATTT

ATTGATTC
- [6]

P[3] Probe

HEX-

ATGTTCAGTTAT

TGGTGCT-

BHQ1

HEX/BHQ1 [6]

Table 2: Assay Performance and Validation
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Parameter Result Notes Reference

Sensitivity (LOD)
6.3 x 10² copies/g of

stool

For a multiplex assay

including G2P[3].
[1]

~1 genome copy per

reaction

For a qRT-PCR assay

targeting the NSP3

gene.

[2]

10 copies/reaction
For a real-time PCR

assay for genotyping.
[6]

Efficiency 99.38%
For an NSP3 qRT-

PCR assay.
[2]

Specificity

No cross-reactivity

with other enteric

viruses (astrovirus,

sapovirus, norovirus).

Tested against a panel

of common enteric

viruses.

[4]

Reproducibility
Linear regression r-

values of 0.99-1.00

Based on serial

dilutions of a control

plasmid.

[5]

Experimental Workflow Diagram
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1. Stool Sample Preparation
(10% suspension)

2. Viral RNA Extraction

Centrifuge & use supernatant

3. RNA Denaturation
(95°C for 5 min, then ice)

Extracted RNA

5. Reaction Setup
(Add RNA to Master Mix)

4. Master Mix Preparation
(Enzymes, Primers, Probe, dNTPs)

6. Real-Time RT-PCR
(Reverse Transcription & Amplification)

Load into instrument

7. Data Analysis
(Standard Curve & Quantitation)

Generate amplification data

8. Results
(Viral Load in copies/mL)

Calculate concentration

Click to download full resolution via product page

Caption: Workflow for G2P Rotavirus Quantitation by Real-Time RT-PCR.

Experimental Protocols
1. Materials and Reagents

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b15556755?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stool samples

Phosphate-buffered saline (PBS), sterile

Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

Nuclease-free water

One-Step RT-PCR Kit (e.g., AgPath-ID One-Step RT-PCR Kit)

Primers and probes for G2P[3] (see Table 1)

Real-time PCR instrument (e.g., ABI 7500, Bio-Rad CFX96)

Nuclease-free tubes and filter tips

Vortex mixer

Microcentrifuge

2. Preparation of Stool Samples

Prepare a 10% (w/v) stool suspension by weighing approximately 0.1 g of stool and adding it

to 0.9 mL of sterile PBS.

Vortex vigorously for 1 minute to ensure homogeneity.

Clarify the suspension by centrifuging at 10,000 x g for 5 minutes.

Carefully transfer the supernatant to a new nuclease-free tube. This supernatant will be used

for RNA extraction.

3. Viral RNA Extraction

Extract viral RNA from 200 µL of the clarified stool supernatant using a commercial viral RNA

extraction kit, following the manufacturer's instructions.[3]

Elute the RNA in 50 µL of the provided nuclease-free elution buffer.
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The extracted RNA can be used immediately or stored at -80°C for later use.

4. Preparation of Standards for Quantitation

To quantify the viral load, a standard curve must be generated. This is typically done using a

plasmid containing the target sequence or a synthetic RNA transcript of known

concentration.

Prepare a 10-fold serial dilution of the standard (e.g., from 10⁷ copies/µL down to 10¹ copies/

µL) in nuclease-free water.

These dilutions will be run alongside the unknown samples in the real-time RT-PCR assay.

5. Real-Time RT-PCR Reaction Setup

Work in a clean, dedicated PCR setup area to minimize contamination. Thaw all reagents on

ice.

To facilitate the reverse transcription of the double-stranded RNA of rotaviruses, denature the

extracted RNA by heating at 95°C for 5 minutes, followed by snap-chilling on ice for 5

minutes.[7]

Prepare a master mix for the number of reactions to be run (including samples, standards,

and no-template controls). The final reaction volume is typically 25 µL.

Table 3: Real-Time RT-PCR Master Mix Components
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Component Final Concentration Volume for 1 Reaction (µL)

2x RT-PCR Buffer 1x 12.5

Forward Primer (10 µM) 400 nM 1.0

Reverse Primer (10 µM) 400 nM 1.0

Probe (10 µM) 200 nM 0.5

RT-PCR Enzyme Mix - 1.0

Nuclease-free water - 4.0

Total Master Mix Volume 20.0

Gently vortex the master mix and dispense 20 µL into each PCR well or tube.

Add 5 µL of the denatured template RNA (or standard dilution, or nuclease-free water for the

no-template control) to the appropriate wells, bringing the final volume to 25 µL.

Seal the plate or tubes, briefly centrifuge to collect the contents at the bottom, and load into

the real-time PCR instrument.

6. Thermal Cycling Conditions

Program the real-time PCR instrument with the following thermal cycling conditions.[3]

Table 4: Thermal Cycling Protocol

Step Temperature (°C) Time Cycles

Reverse Transcription 45 20 minutes 1

Polymerase Activation 95 10 minutes 1

Denaturation 95 15 seconds 45

Annealing/Extension 55 1 minute

7. Data Analysis and Quantitation
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After the run is complete, the instrument software will generate amplification plots.

Set the baseline and threshold values according to the manufacturer's guidelines to obtain

the cycle threshold (Ct) values for each sample and standard.

Generate a standard curve by plotting the Ct values of the standards against the logarithm of

their known concentrations. The software will typically calculate the R² value (which should

be >0.99 for a reliable curve) and the reaction efficiency.[2]

The concentration of G2P[3] rotavirus in the unknown samples will be automatically

calculated by the software based on their Ct values and the generated standard curve.

The final viral load should be expressed as viral genome copies per gram or per milliliter of

the original stool sample, taking into account the dilution factors from sample preparation

and RNA extraction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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